4-Amino-2-fluoro-6-(trifluoromethyl)phenol
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Overview
Description
4-Amino-2-fluoro-6-(trifluoromethyl)phenol is an organic compound that belongs to the class of fluorinated aromatic amines. This compound is characterized by the presence of an amino group (-NH2), a fluorine atom (-F), and a trifluoromethyl group (-CF3) attached to a phenol ring. The incorporation of fluorine and trifluoromethyl groups into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-fluoro-6-(trifluoromethyl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 2-fluoro-6-(trifluoromethyl)phenol, undergoes nitration to introduce a nitro group (-NO2) at the 4-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-fluoro-6-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso (-NO) or nitro (-NO2) derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The fluorine atom and trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the phenol ring.
Scientific Research Applications
4-Amino-2-fluoro-6-(trifluoromethyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-2-fluoro-6-(trifluoromethyl)phenol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets, leading to specific biological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Similar structure but with a nitrile group (-CN) instead of a phenol group.
4-Amino-2-(trifluoromethyl)phenol: Lacks the fluorine atom present in 4-Amino-2-fluoro-6-(trifluoromethyl)phenol.
2-Fluoro-4-nitro-6-(trifluoromethyl)phenol: Contains a nitro group instead of an amino group.
Uniqueness
This compound is unique due to the combination of an amino group, a fluorine atom, and a trifluoromethyl group on a phenol ring. This unique combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-amino-2-fluoro-6-(trifluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c8-5-2-3(12)1-4(6(5)13)7(9,10)11/h1-2,13H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCZHHDIVHWUQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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